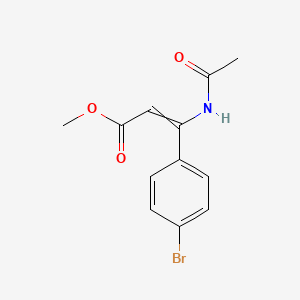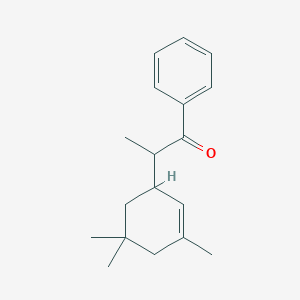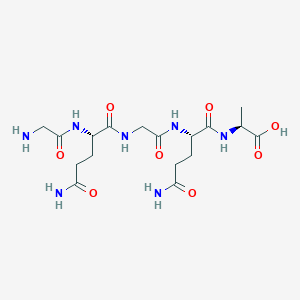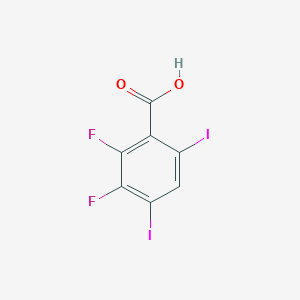![molecular formula C36H38S9 B12578805 3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene CAS No. 200422-56-6](/img/structure/B12578805.png)
3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. This compound is characterized by the presence of butylthio groups attached to the bithiophene core. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene typically involves the following steps:
Formation of Cuprous n-butylmercaptide: Freshly prepared cuprous oxide is reacted with 1-butanethiol in ethanol under reflux conditions to form cuprous n-butylmercaptide.
Coupling Reaction: The cuprous n-butylmercaptide is then reacted with o-dibromobenzene in a mixture of quinoline and pyridine under reflux conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Photocatalysis: Employed in photocatalytic systems for the oxidation of organic compounds.
Material Science: Investigated for its potential in creating novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene involves its interaction with molecular targets in electronic devices. The butylthio groups enhance the compound’s solubility and processability, while the bithiophene core provides the necessary electronic properties for semiconductor applications. The compound’s ability to undergo oxidation and substitution reactions allows for further functionalization, making it versatile for various applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene compound without butylthio groups.
3,3’-Dibutyl-2,2’-bithiophene: A similar compound with butyl groups instead of butylthio groups.
3,3’-Bis(tert-butylthio)-2,2’-bithiophene: A compound with tert-butylthio groups instead of butylthio groups.
Uniqueness
3-(Butylthio)-5,5’-bis[3’-(butylthio)-2,2’-bithiophen-5-yl]-2,2’-bithiophene is unique due to the presence of multiple butylthio groups, which enhance its solubility and processability compared to other bithiophene derivatives. This makes it particularly useful in applications requiring solution processing and high-performance electronic properties.
Properties
CAS No. |
200422-56-6 |
|---|---|
Molecular Formula |
C36H38S9 |
Molecular Weight |
759.3 g/mol |
IUPAC Name |
3-butylsulfanyl-5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]-2-[5-[5-(3-butylsulfanylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H38S9/c1-4-7-18-37-27-16-21-40-34(27)29-13-10-24(42-29)25-11-15-31(43-25)36-33(39-20-9-6-3)23-32(45-36)26-12-14-30(44-26)35-28(17-22-41-35)38-19-8-5-2/h10-17,21-23H,4-9,18-20H2,1-3H3 |
InChI Key |
RWZNUEAMQLFYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=C(S4)C5=CC=C(S5)C6=C(C=CS6)SCCCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)

![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)


![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)

